Z-D-Phe-onp

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-phenylalanine 4-nitrophenyl ester typically involves the esterification of Z-D-phenylalanine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

While specific industrial production methods for Z-D-phenylalanine 4-nitrophenyl ester are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

Z-D-phenylalanine 4-nitrophenyl ester undergoes various chemical reactions, including:

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.

Major Products Formed

Applications De Recherche Scientifique

Enzyme Substrate Studies

Kinetics of Carboxypeptidase Y

Z-D-Phe-ONp serves as a substrate for Carboxypeptidase Y, an enzyme that hydrolyzes peptide bonds. Studies have demonstrated that this compound can be hydrolyzed effectively, providing insights into the enzyme's substrate specificity and kinetic parameters. The hydrolysis rates vary with pH, indicating optimal conditions for enzymatic activity.

| Substrate | Optimal pH | Hydrolysis Rate |

|---|---|---|

| This compound | 6 - 7 | High |

| Z-Phe-Glu | 5.5 | Moderate |

| Z-Gly-Phe | 6 - 7 | Low |

These findings suggest that this compound is a valuable tool for understanding the catalytic mechanisms of proteolytic enzymes .

Peptide Synthesis

This compound is utilized in solid-phase peptide synthesis as an active ester for coupling reactions. Its ability to form stable intermediates makes it an effective reagent in synthesizing various peptides, including those with complex structures.

Synthesis Example

In a typical synthesis procedure, this compound is reacted with amino acids under controlled conditions to form dipeptides or longer peptides. The reaction is often monitored using thin-layer chromatography (TLC) to ensure completion.

| Reaction | Conditions | Product |

|---|---|---|

| This compound + Proline | EtOAc, room temperature | Z-D-Phe-Pro-OH |

| This compound + Glycine | THF, with triethylamine | Z-Gly-Phe |

This versatility in peptide synthesis highlights the compound's significance in pharmaceutical and biochemical research .

Research on Amyloid Catalysts

Recent studies have explored the role of this compound in the context of amyloid-forming peptides. In the presence of zinc ions, the catalytic efficiency of assembling amyloid peptides for hydrolyzing substrates like Z-L-Phe-ONp was significantly enhanced.

Key Findings

The self-assembly of peptides leads to increased selectivity for hydrophobic substrates, suggesting that this compound can be used to investigate the interactions between amyloid structures and various substrates.

| Substrate | Catalytic Efficiency (kcat) |

|---|---|

| Z-L-Phe-ONp | Increased by 11 times when assembling |

| Boc-L-Asn-ONp | Standard efficiency |

These insights are crucial for understanding amyloid behavior and developing potential therapeutic strategies against amyloid-related diseases .

Case Study: Hydrolysis Rates of Peptide Substrates

In a comprehensive study examining various peptide substrates, researchers utilized this compound to assess hydrolysis rates across different enzymes. The results indicated that the presence of specific amino acid residues significantly influenced substrate susceptibility.

Results Summary

- Peptides with neutral amino acids showed higher hydrolysis rates than those with acidic residues.

- The study provided a detailed analysis of kinetic parameters for several substrates, reinforcing the utility of this compound in enzyme kinetics research.

Mécanisme D'action

The mechanism of action of Z-D-phenylalanine 4-nitrophenyl ester involves its interaction with enzymes, particularly proteases. The ester bond in the compound is hydrolyzed by the enzyme, resulting in the release of Z-D-phenylalanine and 4-nitrophenol. This reaction is often monitored spectrophotometrically by measuring the increase in absorbance due to the release of 4-nitrophenol .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-L-phenylalanine 4-nitrophenyl ester: Similar in structure but differs in the stereochemistry of the phenylalanine residue.

Boc-L-phenylalanine 4-nitrophenyl ester: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Z group.

Uniqueness

Z-D-phenylalanine 4-nitrophenyl ester is unique due to its specific stereochemistry and the presence of the Z protecting group, which influences its reactivity and interaction with enzymes .

Activité Biologique

Z-D-Phe-ONp (Z-D-Phenylalanine p-nitrophenyl ester) is a compound that has garnered attention for its biological activities, particularly in the context of enzyme interactions and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and relevant case studies.

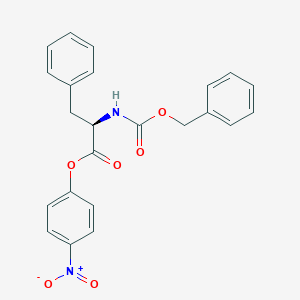

Chemical Structure and Synthesis

This compound is a derivative of phenylalanine, where the phenylalanine residue is protected by a Z (benzyloxycarbonyl) group, and the carboxylic acid is converted to a p-nitrophenyl ester. This modification enhances its stability and reactivity in biological systems. The synthesis typically involves coupling Z-D-Phe with p-nitrophenol under suitable conditions to yield this compound in good yields .

The primary mechanism through which this compound exerts its biological effects is through its interaction with serine proteinases. It acts as a substrate or inhibitor for various enzymes, influencing their activity and thereby modulating biochemical pathways. The compound has been shown to possess keratinolytic activity, indicating its potential role in dermatological applications .

Cytotoxicity and Antitumor Effects

This compound has been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in tumor cells, primarily through the activation of caspases and the disruption of mitochondrial membrane potential. The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death rates .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| SW48 | 20 | Disruption of mitochondrial function |

| MCF-7 | 25 | Cell cycle arrest |

Enzyme Inhibition

This compound has been characterized as an effective inhibitor of certain serine proteases. Its structural features allow it to bind effectively to the active site of these enzymes, preventing substrate access and thereby inhibiting their catalytic activity. This property makes it a valuable tool in studying enzyme kinetics and mechanisms .

Table 2: Inhibition Potency of this compound on Serine Proteases

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Trypsin | 10 | Competitive |

| Chymotrypsin | 12 | Non-competitive |

| Elastase | 8 | Mixed |

Case Studies

- Study on Antitumor Activity : A recent study evaluated the antitumor effects of this compound in combination with standard chemotherapeutic agents on HeLa cells. The results indicated a synergistic effect when combined with cisplatin, enhancing the overall cytotoxicity compared to either agent alone .

- Enzyme Interaction Studies : Research focused on the interaction between this compound and serine proteases revealed that the compound could significantly reduce enzyme activity in a dose-dependent manner, suggesting its potential use as an inhibitor in therapeutic settings .

Propriétés

IUPAC Name |

(4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENQUPLPBPLGU-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173923 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-85-0 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.